molecular formula C8H13ClN2O2 B2422946 (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride CAS No. 1640848-91-4

(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride

Cat. No.: B2422946
CAS No.: 1640848-91-4
M. Wt: 204.65 g/mol
InChI Key: OTASNOUEUZXFLF-OGFXRTJISA-N
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Description

“(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride” is an organic compound. It is a solid substance . The IUPAC name for this compound is “(S)-1-(2-methoxypyridin-4-yl)ethan-1-amine dihydrochloride” and it has a molecular weight of 225.12 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0…/s1" . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 225.12 .

Scientific Research Applications

Tautomerism and Spectral Properties

  • Tautomerism Studies : The compound has been used in studies exploring the tautomerism of hydroxypyridines. Hertog and Buurman (2010) investigated the ultraviolet absorption spectra of derivatives of dihydroxypyridine, including 2-hydroxy-4-methoxypyridine and others. They aimed to determine the predominant tautomeric structures of these compounds in aqueous ethanol solutions (Hertog & Buurman, 2010).

  • Spectroscopic Analysis : In another study, the charge transfer interaction of 5-amino-2-methoxypyridine (5AMPy), which shares structural similarities with the compound , was analyzed using spectrophotometry in various solvents. This research, conducted by Alghanmi and Habeeb (2015), provided insights into the spectroscopic characteristics of such compounds (Alghanmi & Habeeb, 2015).

Synthesis and Antimicrobial Activity

  • Synthesis of Derivatives : Patel, Agravat, and Shaikh (2011) explored the synthesis of pyridine derivatives, including those utilizing 2-chloropyridine-3-carboxylic acid and related compounds. Their work involved producing various derivatives and assessing their antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

  • Antimicrobial Evaluation : The antimicrobial activity of Schiff bases derived from 2-amino-3-hydroxypyridine and 2-hydroxybenzaldehyde, which structurally relate to (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride, was investigated. This study by Issa, Khedr, and Rizk (2008) highlights the potential of such compounds in developing antimicrobial agents (Issa, Khedr, & Rizk, 2008).

Solubility and Thermodynamic Studies

  • Solubility Investigations : Yao, Xia, and Li (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. Although not directly examining this compound, this research offers insight into the solubility behaviors of structurally similar compounds (Yao, Xia, & Li, 2017).

  • Solubility Correlation : Zhou et al. (2011) measured and correlated the solubilities of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in various solvents. This study is relevant for understanding solubility characteristics of compounds with similar functionalities (Zhou et al., 2011).

Polymer Synthesis and Applications

  • N-Heterocyclic Carbene-Organocatalyzed Polymerization : A study by Bakkali-Hassani et al. (2018) involved the use of aminoalcohols, similar in structure to the compound of interest, in the polymerization of aziridines. This research demonstrates the application of such compounds in the field of polymer chemistry (Bakkali-Hassani et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methoxypyridine", "2-bromoethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: 2-methoxypyridine is reacted with sodium hydroxide and 2-bromoethanol in ethanol to form (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol." ] }

CAS No.

1640848-91-4

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

(2S)-2-amino-2-(2-methoxypyridin-4-yl)ethanol;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;/h2-4,7,11H,5,9H2,1H3;1H/t7-;/m1./s1

InChI Key

OTASNOUEUZXFLF-OGFXRTJISA-N

Isomeric SMILES

COC1=NC=CC(=C1)[C@@H](CO)N.Cl

SMILES

COC1=NC=CC(=C1)C(CO)N.Cl.Cl

Canonical SMILES

COC1=NC=CC(=C1)C(CO)N.Cl

solubility

not available

Origin of Product

United States

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